molecular formula C14H9N3O3 B1379323 4-(4-Nitrophenoxy)cinnoline CAS No. 1803583-47-2

4-(4-Nitrophenoxy)cinnoline

Cat. No.: B1379323
CAS No.: 1803583-47-2
M. Wt: 267.24 g/mol
InChI Key: WBHSVIFCWSDPFK-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)cinnoline is a chemical compound based on the cinnoline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. The cinnoline nucleus is a bicyclic heterocycle, isosteric to quinoline and isoquinoline, which makes it a highly versatile core for designing novel bioactive molecules . Cinnoline derivatives, such as this compound, are of significant interest in pharmaceutical research for their wide spectrum of biological activities. The cinnoline scaffold has been extensively investigated and shown to exhibit antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor properties . Researchers utilize this family of compounds in the identification and optimization of lead compounds with improved pharmacodynamic and pharmacokinetic profiles . The specific substitution pattern on the cinnoline core, such as the 4-nitrophenoxy group in this compound, is a critical strategy for modulating biological activity and potency against various therapeutic targets . Applications and Research Value This compound serves as a valuable building block and intermediate in organic synthesis and drug discovery efforts. It can be used to develop potential inhibitors for various enzymes and is part of ongoing research to create new agents against infectious diseases and cancer . The structural features of cinnolines make them suitable for creating analogues of other nitrogen-containing heterocycles, allowing for the exploration of new chemical space in the search for effective therapeutics . Important Notice This product is intended for research and laboratory use only. It is strictly for use by qualified professionals. It is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenoxy)cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-16-13-4-2-1-3-12(13)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHSVIFCWSDPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of Cinnoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 4-(4-Nitrophenoxy)cinnoline, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cinnoline (B1195905) ring system and the 4-nitrophenoxy group. The protons on the cinnoline core, particularly those on the benzo portion of the fused ring system, would likely appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the cinnoline ring. The protons on the 4-nitrophenoxy substituent would also resonate in the aromatic region, likely as two distinct doublets due to the para-substitution pattern, characteristic of an AA'BB' spin system. The strong electron-withdrawing effect of the nitro group would shift these protons further downfield compared to unsubstituted phenoxy groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon framework. hw.ac.uk The spectrum is expected to show signals for all unique carbon atoms in the molecule. The carbon atoms of the cinnoline ring would appear in the aromatic region (δ 120-160 ppm), with the carbons directly bonded to the nitrogen atoms (C3 and C4) showing characteristic shifts. The carbon atom C4, being attached to the electronegative oxygen of the phenoxy group, would be significantly deshielded. The carbons of the 4-nitrophenoxy ring would also resonate in the aromatic region. The carbon atom attached to the nitro group (C4') would be highly deshielded due to the strong electron-withdrawing nature of the NO₂ group. Conversely, the carbon atom attached to the ether oxygen (C1') would also be downfield.

Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Cinnoline-H3~8.5-9.0~145-155
Cinnoline-H5/H8~7.5-8.5 (multiplets)~125-135
Cinnoline-H6/H7~7.5-8.5 (multiplets)~125-135
Nitrophenoxy-H2'/H6'~8.2-8.4 (doublet)~120-125
Nitrophenoxy-H3'/H5'~7.2-7.4 (doublet)~115-120
Cinnoline-C4-~160-170
Cinnoline-C4a/C8a-~140-150
Nitrophenoxy-C1'-~160-165
Nitrophenoxy-C4'-~140-145

Note: The chemical shifts are hypothetical and based on general principles and data from related structures. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. utdallas.edulongdom.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include:

C-N stretching vibrations from the cinnoline ring, typically observed in the 1350-1000 cm⁻¹ region.

Aromatic C=C stretching vibrations from both the cinnoline and nitrophenoxy rings, appearing in the 1600-1450 cm⁻¹ range.

C-H stretching vibrations of the aromatic rings, expected above 3000 cm⁻¹.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) , which are strong and characteristic, appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

Aryl ether C-O-C stretching vibrations , which would likely produce a strong band in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching vibration of the nitro group is also typically strong in the Raman spectrum.

Expected Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aromatic C=CStretching1600-1450
Nitro (NO₂)Asymmetric Stretching1530-1500
Nitro (NO₂)Symmetric Stretching1350-1330
Aryl Ether (C-O-C)Asymmetric Stretching1270-1230
Cinnoline C-NStretching1350-1000

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound is expected to be complex due to the presence of two extended chromophoric systems: the cinnoline ring and the 4-nitrophenoxy group. The cinnoline moiety itself typically exhibits multiple absorption bands in the UV region corresponding to π→π* transitions. The presence of the 4-nitrophenoxy group, with its strong electron-withdrawing nitro group, would likely lead to additional absorption bands and could cause a bathochromic (red) shift of the cinnoline absorption bands due to the extension of the conjugated system through the ether linkage. Charge-transfer interactions between the electron-rich cinnoline system and the electron-deficient nitrophenyl ring might also give rise to new absorption bands.

Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition Type Expected Wavelength Range (nm)
π→π* (Cinnoline)220-350
π→π* (Nitrophenoxy)250-300
Intramolecular Charge Transfer300-400

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. researchgate.net

For this compound (C₁₄H₉N₃O₃), the expected exact mass would be approximately 267.0644 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would confirm the elemental composition.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for such a molecule could include:

Cleavage of the ether bond, leading to the formation of a cinnolin-4-yl cation and a 4-nitrophenoxy radical, or a cinnolin-4-one radical cation and a nitrophenyl radical.

Loss of the nitro group (NO₂) from the molecular ion.

Fragmentation of the cinnoline ring itself, which can involve the loss of N₂.

Expected Key Fragments in the Mass Spectrum of this compound

Fragment Description
[C₁₄H₉N₃O₃]⁺Molecular Ion (M⁺)
[C₈H₅N₂O]⁺Fragment from cleavage of the ether bond
[C₆H₄NO₂]⁺4-Nitrophenoxy cation
[M - NO₂]⁺Loss of the nitro group
[M - N₂]⁺Loss of nitrogen from the cinnoline ring

X-ray Crystallography for Definitive Solid-State Structural Determination of Cinnoline Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While a crystal structure for this compound is not publicly available, analysis of related cinnoline analogues provides insight into the expected structural features.

A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the cinnoline and nitrophenyl rings. A key structural parameter would be the torsion angle around the C4-O-C1' bonds, which would define the relative orientation of the two aromatic systems. Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings and potential weak hydrogen bonds, would also be elucidated. Such structural information is vital for understanding the solid-state packing and its influence on the material's properties. The study of various 4-substituted cinnolines has shown a wide range of packing motifs and intermolecular interactions, which are highly dependent on the nature of the substituent at the 4-position. researchgate.net

Theoretical and Computational Chemistry Analyses

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of 4-(4-nitrophenoxy)cinnoline. These computational methods allow for a detailed examination of orbitals and electron distribution, which are key determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Studies on cinnoline (B1195905) and its derivatives have utilized DFT to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. ekb.eg For substituted cinnolines, DFT calculations help in understanding how different functional groups affect the geometry and electronic distribution of the parent cinnoline ring.

For instance, in a study on cinnoline-4-carboxylic acid, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were employed to determine the optimized geometry. The calculations revealed that the bond lengths and angles are influenced by the substituent, with heteronuclear bonds generally being shorter than homonuclear bonds. ijastems.org Similar principles would apply to this compound, where the bulky and electron-withdrawing nitrophenoxy group is expected to induce significant changes in the geometry of the cinnoline core compared to the unsubstituted molecule.

Table 1: Representative DFT Calculated Bond Lengths for a Substituted Cinnoline (cinnoline-4-carboxylic acid) (Note: Data for a related compound is used to illustrate typical findings from DFT studies.)

BondCalculated Bond Length (Å)
N1–N21.403
C6–C71.402
C7–C81.402
C-H1.070
C-C (ring)1.355-1.402

Data sourced from a study on cinnoline-4-carboxylic acid to exemplify DFT results. ijastems.org

Frontier molecular orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.comirjweb.com

In studies of 4-substituted cinnolines, the nature of the substituent at the 4-position has a profound impact on the HOMO and LUMO energy levels. Electron-withdrawing groups, such as the nitro group present in this compound, tend to lower both the HOMO and LUMO energies and reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. ajchem-a.com For example, 4-nitrocinnoline has been shown to have a smaller energy gap compared to cinnoline substituted with electron-donating groups. ajchem-a.com This suggests that this compound would also exhibit a relatively small HOMO-LUMO gap, indicating a higher propensity for intramolecular charge transfer. ijastems.org

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for 4-Substituted Cinnolines (Note: This table includes data for related compounds to infer the properties of this compound.)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
4-Nitrocinnoline--9.90
4-Chlorocinnoline (B183215)--10.35
4-Methylcinnoline--10.44
4-Hydroxycinnoline--10.54

Data is for illustrative purposes, based on a computational study of 4-substituted cinnolines. ajchem-a.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between filled and vacant orbitals within a molecule, offering insights into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecular structure. ijastems.orgresearchgate.netbohrium.comuba.ar This method localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, which correspond to the familiar Lewis structure representation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.netimist.mathaiscience.infochemrxiv.org The MEP map provides a visual representation of the charge distribution on the molecular surface, with different colors indicating different electrostatic potential values. Typically, red regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green areas denote neutral potential. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the cinnoline ring, making these the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Such analysis is crucial for understanding the molecule's interaction with other chemical species and its potential role in chemical reactions. imist.mathaiscience.info

Computational Prediction of Molecular Reactivity and Stability Profiles

Computational methods can also be used to predict various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity and stability. These descriptors include chemical hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω), all of which can be derived from the HOMO and LUMO energies. ekb.egirjweb.com

Due to a lack of specific scientific literature on "this compound," it is not possible to provide a detailed article that strictly adheres to the requested outline focusing solely on this compound. Searches for theoretical and computational analyses, including reaction pathway modeling, structure-activity relationship studies, molecular docking, and pharmacophore development, did not yield specific results for "this compound."

The available research focuses on the broader class of cinnoline derivatives, exploring their synthesis and potential biological activities. researchgate.netnih.gov Computational studies, such as molecular docking and 3D-QSAR, have been performed on other cinnoline analogues to investigate their potential as inhibitors for various biological targets, but not specifically on this compound. nih.gov

Without published research dedicated to the theoretical and computational chemistry of this compound, generating the scientifically accurate and detailed content required for the specified sections is not feasible. Any attempt to do so would involve extrapolation from other compounds, which would violate the instruction to focus solely on the requested molecule.

In Vitro Biological Activity and Mechanistic Investigations

Antimicrobial Efficacy and Spectrum of Activity

While the broader class of cinnoline (B1195905) derivatives has been investigated for antimicrobial properties, specific data for 4-(4-Nitrophenoxy)cinnoline is not detailed in the reviewed sources. pnrjournal.comijbpas.com Research indicates that substitutions on the cinnoline ring, particularly the presence of a nitro group on an associated phenyl ring, can confer significant antimicrobial potency. ijper.org

Antibacterial Properties against Gram-Positive and Gram-Negative Strains

No specific Minimum Inhibitory Concentration (MIC) values or zones of inhibition for this compound against specific Gram-positive or Gram-negative bacterial strains were found in the conducted literature search. General studies on related structures suggest that cinnoline derivatives can possess antibacterial activity. ijper.org

Antifungal Activity against Fungal Pathogens

There is no specific data available from the literature search regarding the antifungal activity of this compound against common fungal pathogens. Cinnoline as a chemical class has been noted for potential antifungal effects, but specific findings for this derivative are absent. pnrjournal.com

Antimalarial Activity in Parasitic Models

The potential antimalarial activity of this compound has not been specifically documented in the reviewed literature. While cinnoline derivatives have been explored as potential antimalarial agents, no in vitro data, such as IC50 values against parasitic strains like Plasmodium falciparum, is currently available for this specific compound. ijbpas.com

Anti-Inflammatory Modulatory Effects

Preliminary investigations into related compounds suggest that cinnoline derivatives bearing a p-nitrobenzoyl group are considered attractive for their potential anti-inflammatory properties in vitro. ijper.org However, specific quantitative data, such as IC50 values for the inhibition of inflammatory mediators or enzymes by this compound, could not be located in the available research.

Enzyme Inhibition Studies and Biological Targets

The capacity of cinnoline derivatives to act as enzyme inhibitors is an active area of research.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE10A)

While various cinnoline analogues have been synthesized and evaluated as potent inhibitors of phosphodiesterases, particularly PDE10A, no specific studies detailing the inhibitory activity (e.g., IC50 values) of this compound against PDE4 or PDE10A were identified during the literature review.

Aldose Reductase (ALR2) Inhibition

No research data was identified concerning the inhibitory activity of this compound against the aldose reductase (ALR2) enzyme. Aldose reductase is a critical enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. However, the potential for this specific cinnoline derivative to act as an ALR2 inhibitor has not been described in the available literature.

Mechanism of Action on Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

There is no available information detailing the mechanism of action of this compound on bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. The interaction, if any, between this compound and these topoisomerases has not been a subject of published research.

Elucidation of Molecular and Cellular Mechanisms of Action (Non-Clinical Focus)

Investigation of Binding Affinities to Biological Receptors or Proteins (e.g., COX-2, TNF-alpha)

No data is available regarding the binding affinities of this compound to biological targets such as cyclooxygenase-2 (COX-2) or tumor necrosis factor-alpha (TNF-alpha). Both COX-2 and TNF-alpha are key mediators of inflammation, and their modulation is a focus of anti-inflammatory drug development. The affinity of this compound for these or any other proteins has not been reported.

Modulation of Intracellular Signaling Pathways

There is a complete absence of research on the effects of this compound on the modulation of intracellular signaling pathways. The complex networks of cellular signaling are fundamental to understanding the mechanism of action of bioactive compounds. However, no investigations into how this specific molecule might influence these pathways have been published.

Chemical Biology Applications and Future Research Directions

Development of 4-(4-Nitrophenoxy)cinnoline as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound as such a tool is a promising avenue of research. Its utility as a probe could be centered around the functionalities of its constituent parts. The cinnoline (B1195905) core is a known pharmacophore, and the nitrophenyl group can act as a reporter or a reactive handle. svedbergopen.comnih.gov

For instance, analogous heterocyclic compounds have been developed as fluorescent probes. crimsonpublishers.comresearchgate.netcrimsonpublishers.com The 4-azidocinnoline/cinnoline-4-amine pair has been reported as a fluorogenic and fluorochromic environment-sensitive probe. mdpi.com The conversion of the azide (B81097) to the more fluorescent amine allows for the detection of specific biological conditions. Similarly, the nitro group of this compound could potentially be reduced to an amino group in specific biological environments, such as hypoxic tumor cells, leading to a change in its photophysical properties that can be monitored.

The development of a chemical probe often involves an iterative process of synthesis and biological evaluation. Key parameters for a successful chemical probe include high potency, selectivity, and a well-understood mechanism of action.

Table 1: Key Characteristics for an Ideal Chemical Probe

Characteristic Description Relevance to this compound
Potency The concentration of the probe required to elicit a biological response. To be determined through biological screening against various targets.
Selectivity The ability of the probe to interact with a specific target over others. Can be optimized through structural modifications of the cinnoline or phenoxy rings.
Mechanism of Action A clear understanding of how the probe interacts with its target. Could involve interactions mediated by the cinnoline core or reactivity of the nitro group.
Cell Permeability The ability to cross cell membranes to reach intracellular targets. Predicted based on physicochemical properties and confirmed in cell-based assays.
Minimal Perturbation The probe should not have broad off-target effects that could confound results. To be assessed through comprehensive pharmacological profiling.

Integration of Computational and Experimental Methodologies for Rational Drug Design (Preclinical)

Rational drug design for cinnoline-based compounds, including this compound, can be significantly accelerated by integrating computational and experimental approaches. nih.gov Molecular docking, a key computational technique, can predict the binding orientation and affinity of a ligand to a target protein. elsevierpure.com

For a hypothetical target, such as a protein kinase, molecular docking studies could be initiated to predict the binding mode of this compound. These in silico experiments would guide the synthesis of analogues with improved binding affinity and selectivity. For example, substitutions on the cinnoline or nitrophenyl rings could be explored computationally to identify modifications that enhance interactions with the active site. nih.govresearchgate.net

The computational workflow would typically involve:

Target Identification and Validation: Identifying a biologically relevant target for which cinnoline derivatives may have an affinity.

Homology Modeling: If the 3D structure of the target is not available, a model can be built based on the structure of a related protein.

Molecular Docking: Docking this compound and a library of its virtual analogues into the active site of the target.

Binding Energy Calculation: Estimating the binding affinity of the docked compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

Experimental validation would then follow, involving the synthesis of the most promising candidates and their evaluation in biochemical and cell-based assays.

Table 2: A Synergistic Computational and Experimental Workflow for Drug Design

Step Computational Method Experimental Method
1. Hit Identification Virtual screening of compound libraries. High-throughput screening (HTS) of a physical compound library.
2. Lead Optimization Molecular dynamics simulations to study ligand-protein interactions. Synthesis of analogues and structure-activity relationship (SAR) studies.
3. Preclinical Candidate Selection In silico ADMET profiling. In vitro and in vivo pharmacological and toxicological studies.

Advanced Synthetic Methodologies for the Development of Novel Cinnoline Analogues with Tuned Bioactivity

The synthesis of this compound can likely be achieved through nucleophilic aromatic substitution on a 4-halocinnoline precursor with 4-nitrophenol (B140041). The development of novel cinnoline analogues with tailored biological activity would rely on advanced synthetic methodologies. ijper.org

Modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, offer versatile tools for the functionalization of the cinnoline core. For instance, the phenoxy moiety could be replaced with various aryl, heteroaryl, or alkyl groups to explore the structure-activity relationship. Similarly, the nitrophenyl group could be modified or replaced to fine-tune the electronic and steric properties of the molecule.

An example of a synthetic strategy to generate a library of analogues could involve the synthesis of a key intermediate, such as 4-chlorocinnoline (B183215), which can then be subjected to a variety of coupling partners. This combinatorial approach allows for the rapid generation of a diverse set of compounds for biological screening. The synthesis of related 4-phenoxy-quinazolines has been reported using aryne chemistry, which could be an alternative approach. rsc.orgsemanticscholar.org

Exploration of Undiscovered Biological Targets and Mechanisms in Diverse Preclinical Models

The diverse biological activities reported for cinnoline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that this compound could interact with a variety of biological targets. ijper.org The exploration of these potential targets and their mechanisms of action in preclinical models is a crucial area for future research.

Phenotypic screening, where compounds are tested in cell-based or whole-organism models without a preconceived target, could be a powerful approach to identify novel biological activities of this compound. Hits from such screens can then be followed up with target deconvolution studies to identify the molecular target.

The nitro group in this compound is of particular interest, as nitro-containing compounds are known to have diverse biological effects, sometimes acting as prodrugs that are activated under specific conditions, such as hypoxia. nih.govacs.orgnih.gov This suggests that this compound could be a candidate for development as a hypoxia-activated anticancer agent.

Table 3: Potential Preclinical Models for Biological Target Exploration

Preclinical Model Potential Application Rationale
Cancer Cell Lines Anticancer drug discovery Cinnoline derivatives have shown cytotoxic effects against various cancer cells. researchgate.net
Bacterial Cultures Antibacterial agent development The cinnoline scaffold is present in some antibacterial compounds.
Zebrafish Embryos Developmental toxicity and efficacy studies A whole-organism model for rapid in vivo screening.
Mouse Xenograft Models In vivo anticancer efficacy To evaluate the antitumor activity in a living organism.

Potential for Applications in Bio-Imaging or Optoelectronic Materials with Biological Relevance

The conjugated aromatic system of the cinnoline ring suggests that its derivatives may possess interesting photophysical properties, making them candidates for bio-imaging and optoelectronic applications. researchgate.net Quinoline-based fluorescent probes, which are structurally related to cinnolines, have been successfully used for bio-imaging applications. crimsonpublishers.comresearchgate.netcrimsonpublishers.com

The introduction of a 4-(4-nitrophenoxy) group could modulate the fluorescence properties of the cinnoline core. The nitro group is an electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to solvatochromic or fluorogenic behavior. svedbergopen.com The development of cinnoline-based fluorescent probes for bio-imaging is an active area of research. mdpi.com

In the field of optoelectronics, functionalized heterocyclic compounds are being explored for their use in organic light-emitting diodes (OLEDs) and other devices. rsc.org The electronic properties of this compound, such as its HOMO-LUMO gap, could be tuned through chemical modification to make it suitable for such applications. rsc.orgchemrxiv.org While this is a more speculative area, the inherent properties of the cinnoline scaffold warrant investigation into its potential as a biologically relevant optoelectronic material.

Q & A

Basic Research Question

  • Spectroscopic analysis :
    • NMR : Confirm substitution patterns via aromatic proton splitting and nitro-group deshielding (δ ~8.2 ppm for nitro-adjacent protons) .
    • IR : Validate nitrophenoxy groups via asymmetric NO2 stretching (~1520 cm<sup>-1</sup>) and C-O-C ether linkages (~1250 cm<sup>-1</sup>).
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .

What advanced methodologies are used to study the thermal stability of this compound?

Advanced Research Question

  • Thermogravimetric analysis (TGA) : Quantify decomposition onset temperatures (Td) under inert atmospheres. For example, derivatives with similar nitrophenoxy substituents exhibit Td >250°C, indicating robustness in high-temperature applications .
  • Kinetic modeling : Apply Friedman or Ozawa-Flynn-Wall methods to calculate activation energy (Ea) from non-isothermal data. Discrepancies in Ea values may suggest multi-step degradation pathways .

How should researchers address contradictions in spectroscopic or crystallographic data for this compound?

Advanced Research Question

  • Data triangulation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Crystallographic refinement : Use SHELXL to resolve disorder or twinning in crystal structures. For example, triclinic systems (space group P1) may require anisotropic displacement parameter adjustments .
  • Error analysis : Quantify uncertainties in bond lengths (e.g., ±0.01 Å) and angles (±0.1°) to identify statistically significant deviations .

What computational approaches predict the electronic properties of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-311+G(d,p)) to assess redox potential. Nitrophenoxy groups typically lower LUMO levels, enhancing electron-accepting capacity .
  • Molecular docking : Screen for bioactivity by simulating interactions with enzyme active sites (e.g., MMP-13 inhibition via nitro group coordination ).

How can researchers design assays to evaluate the biological activity of this compound?

Advanced Research Question

  • Enzyme inhibition : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure hydrolase inhibition kinetics. Monitor absorbance at 405 nm for nitrophenolate release .
  • Cytotoxicity profiling : Conduct MTT assays on mammalian cell lines (e.g., HEK293) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Use NIOSH-approved respirators if airborne particulates are generated .
  • Storage : Protect from light in amber glass vials at 2–8°C. Incompatible with strong oxidizers (e.g., HNO3); store separately .
  • Waste disposal : Neutralize with 10% NaOH before incineration to degrade nitro groups .

How can researchers mitigate environmental risks associated with this compound?

Advanced Research Question

  • Biodegradation studies : Use OECD 301D guidelines to assess microbial mineralization in activated sludge. Monitor via LC-MS for intermediate metabolites .
  • Aquatic toxicity : Perform Daphnia magna acute toxicity tests (EC50 determination) and algae growth inhibition assays (OECD 201) .

Retrosynthesis Analysis

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4-(4-Nitrophenoxy)cinnoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.